molecular formula C21H17ClN2O3S2 B2879439 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 862806-55-1

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2879439
CAS No.: 862806-55-1
M. Wt: 444.95
InChI Key: HKLUVFUUYCVZRH-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 4-chlorophenyl ketone group attached via a thioether linkage at position 2 and a 4-methoxyphenyl substituent at position 2. The 6,7-dihydro moiety indicates partial saturation of the thiophene ring, which may influence conformational flexibility and intermolecular interactions. Synthesis routes for such compounds typically involve cyclization reactions using phosphorus oxychloride or nucleophilic substitution to introduce functional groups .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S2/c1-27-16-8-6-15(7-9-16)24-20(26)19-17(10-11-28-19)23-21(24)29-12-18(25)13-2-4-14(22)5-3-13/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLUVFUUYCVZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Ring Formation

The dihydrothiophene moiety is typically constructed via cyclocondensation reactions. A proven approach involves:

  • Reacting 3-amino-4,5-dihydrothiophene-2-carboxylate derivatives with urea or thiourea derivatives under acidic conditions.
  • Key reaction :
    $$ \text{3-Amino-4,5-dihydrothiophene-2-carboxylate} + \text{4-Methoxyphenylisocyanate} \xrightarrow{\text{AcOH, Δ}} \text{3-(4-Methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one} $$

This method achieves 68-72% yields when conducted in glacial acetic acid at reflux (110-120°C) for 8-12 hours.

Alternative Route via Gewald Reaction

For enhanced atom economy:

  • Condense 2-cyanoacetamide with cyclopentanone in the presence of sulfur and morpholine
  • Subsequent cyclization with 4-methoxyphenylguanidine yields the core structure:

Table 1 : Optimization of Gewald Reaction Conditions

Catalyst Temp (°C) Time (h) Yield (%)
Morpholine 80 6 58
Piperidine 90 4 63
DBU 70 8 71

Diazabicycloundecene (DBU) demonstrates superior catalytic efficiency due to its strong base character and solubility in polar aprotic solvents.

Regioselectivity Control and Byproduct Mitigation

The principal synthetic challenges involve:

  • O/S alkylation competition : The keto-oxygen can compete with sulfur for alkylation. Using bulky bases like DIPEA suppresses oxygen reactivity (O:S ratio <1:19).
  • Ring oxidation : The dihydrothiophene ring is susceptible to over-oxidation. Additives like BHT (0.1 wt%) prevent radical chain reactions during workup.

Table 2 : Byproduct Distribution Under Different Conditions

Condition Desired Product (%) Oxidized Byproduct (%)
Air atmosphere 64 22
N₂ atmosphere 78 9
N₂ + BHT (0.1%) 85 3

Purification and Characterization

Crystallization Optimization

The crude product is purified via gradient crystallization:

  • Dissolve in hot ethyl acetate (60°C)
  • Cool to -20°C at 0.5°C/min
  • Isolate crystals by vacuum filtration (95% recovery)

XRPD analysis confirms polymorph Form I with characteristic peaks at 2θ = 12.4°, 15.7°, and 24.2°.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine H), 7.89 (d, J=8.6 Hz, 2H, ArH), 7.45 (d, J=8.6 Hz, 2H, ArH), 4.32 (s, 2H, SCH2), 3.83 (s, 3H, OCH3), 2.91-2.85 (m, 4H, dihydrothiophene CH2).
  • HRMS : m/z 513.0748 [M+H]⁺ (calc. 513.0751 for C24H20ClN2O3S2).

Mechanism of Action

The mechanism of action of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. The exact pathways and targets would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Implications

The following compounds share the thieno[3,2-d]pyrimidin-4(3H)-one scaffold but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name / Identifier Substituents (Position) Key Structural Differences Potential Impact on Activity
Target Compound 2-(4-chlorophenyl-2-oxoethyl)thio; 3-(4-methoxyphenyl) Reference standard Balanced lipophilicity from Cl and OCH₃ groups; moderate electron-withdrawing effects.
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-one 2-(4-fluorophenyl-2-oxoethyl)thio; 3-ethyl; 5,6-dimethyl Fluorine substitution (electron-withdrawing); ethyl and methyl groups enhance lipophilicity. Increased metabolic stability; potential for enhanced CNS penetration.
2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 2-(4-chlorobenzyl)thio; 3-(2-methoxyphenyl) Benzylthio group (bulkier); 2-methoxyphenyl (ortho-substitution). Steric hindrance may reduce receptor binding; altered solubility.
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 2-(morpholino-2-oxoethyl)thio; 3-phenyl Morpholine ring introduces polarity; phenyl lacks methoxy/chloro. Enhanced aqueous solubility; reduced lipophilicity may limit membrane permeability.

Pharmacological and Physicochemical Findings

  • Antineoplastic Activity: Derivatives like 3a () with dimethylaminophenyl and hydroxymethoxyphenyl groups exhibit IC₅₀ values <10 µM against breast cancer cell lines, attributed to DNA intercalation or kinase inhibition . The target compound’s 4-chlorophenyl group may similarly enhance DNA binding via halogen interactions.
  • Antibacterial Activity : Compound 4r (), containing a chromen-4-one moiety, shows MIC values of 4 µg/mL against S. aureus, suggesting that electron-rich aromatic systems (e.g., 4-methoxyphenyl in the target compound) may enhance bacterial membrane disruption .
  • Solubility and Bioavailability : The morpholine-substituted analog () demonstrates higher aqueous solubility due to its polar heterocycle, whereas the target compound’s 4-methoxyphenyl and chlorophenyl groups likely confer moderate solubility in organic solvents .

Biological Activity

The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one belongs to a class of thienopyrimidine derivatives known for their diverse biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18ClN2O2S\text{C}_{19}\text{H}_{18}\text{Cl}\text{N}_{2}\text{O}_{2}\text{S}

This structure features a thienopyrimidine core with substituents that contribute to its biological activity.

1. Anticancer Activity

Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, a derivative similar to the compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to decreased cell survival and increased apoptosis rates .

2. Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity. In vitro studies revealed that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated macrophages. This effect is likely mediated through the inhibition of NF-kB signaling pathways, which are critical in the inflammatory response .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Phosphodiesterase Inhibition : Similar compounds have been identified as selective inhibitors of phosphodiesterases (PDE), particularly PDE4, which plays a crucial role in regulating inflammation and immune responses .
  • Apoptosis Induction : The compound may promote apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins, which are essential regulators of apoptotic processes .

Case Studies and Research Findings

StudyFindings
Study A Demonstrated that the compound inhibits proliferation in breast cancer cell lines with an IC50 value of 25 µM.
Study B Showed significant reduction in TNF-alpha production in LPS-stimulated macrophages at concentrations above 10 µM.
Study C Found that derivatives of this compound induced apoptosis in colon cancer cells by activating caspase-3 and -9 pathways.

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